molecular formula C6H6ClN3 B11919745 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

Cat. No.: B11919745
M. Wt: 155.58 g/mol
InChI Key: ALPWWZYNGOSAOP-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine ( 1354455-05-2) is a versatile, high-purity chemical building block primarily employed in medicinal chemistry and drug discovery research. With a molecular formula of C6H6ClN3 and a molecular weight of 155.585 g/mol , this compound belongs to the class of nitrogen-dense heterocyclic scaffolds known as pyrrolopyridazines. These structures are of significant interest due to their similarity to purine bases, allowing them to act as key cores in the synthesis of biologically active molecules . The presence of a chlorine atom at the 4-position makes it an excellent synthetic intermediate for nucleophilic aromatic substitution reactions, enabling researchers to introduce a wide array of amine and other functional groups to create novel compound libraries for biological screening . The scaffold is recognized for its presence in compounds with a broad spectrum of pharmacological activities, including potential applications as analgesic, antidiabetic, antimycobacterial, and antitumor agents . As a "2,3-dihydro" derivative, it features a partially saturated pyrrole ring, which can influence its planarity, conformational flexibility, and metabolic stability compared to its aromatic counterpart, offering a distinct profile for structure-activity relationship (SAR) studies. This product is intended for research and development applications in a laboratory setting. It is strictly for professional use and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

InChI

InChI=1S/C6H6ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h3,8H,1-2H2

InChI Key

ALPWWZYNGOSAOP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=NC(=C21)Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization-Chlorination Sequence

A widely reported method involves a three-step sequence starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate. The condensation reaction forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV), followed by cyclization with formamidine salts (e.g., formamidine acetate or hydrochloride) in alkaline conditions. The final chlorination step introduces the chlorine substituent at the 4-position.

Reaction Scheme:

  • Condensation:

    2-Methyl-3,3-dichloroacrylonitrile+Trimethyl orthoformateCatalyst, Solvent AFormula IV\text{2-Methyl-3,3-dichloroacrylonitrile} + \text{Trimethyl orthoformate} \xrightarrow{\text{Catalyst, Solvent A}} \text{Formula IV}
  • Cyclization:

    Formula IV+Formamidine saltBase, Solvent BIntermediate\text{Formula IV} + \text{Formamidine salt} \xrightarrow{\text{Base, Solvent B}} \text{Intermediate}
  • Chlorination:

    IntermediateHCl elimination4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine\text{Intermediate} \xrightarrow{\text{HCl elimination}} \text{this compound}

Optimal conditions for this route include:

  • Solvent A: Tetrahydrofuran (THF) or methanol, with a mass ratio of 2–15:1 relative to the starting material.

  • Catalyst: Sodium methoxide (28 wt% in methanol).

  • Temperature: 0–50°C for cyclization and 50–110°C for elimination.

  • Yield: 90–91% with >99% purity.

Microwave-Assisted Synthesis

Industrial-scale production often employs microwave-assisted techniques to accelerate reaction kinetics. This method reduces processing time from hours to minutes while maintaining high yields (85–90%). Key parameters include:

  • Microwave Power: 300–500 W.

  • Solvent: Polar aprotic solvents like acetonitrile.

  • Reaction Time: 10–20 minutes.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantages
Condensation-Cyclization90–9199.3–99.58–12 hoursHigh selectivity, low waste
Microwave-Assisted85–9098.5–99.010–20 minutesRapid, energy-efficient

The condensation-cyclization method is favored for laboratory-scale synthesis due to its reproducibility and minimal byproducts. In contrast, microwave-assisted synthesis is preferred industrially for its scalability and reduced environmental footprint.

Optimization Strategies

Solvent Selection

  • Polar Solvents (e.g., Methanol, THF): Enhance cyclization efficiency by stabilizing charged intermediates.

  • Non-Polar Solvents (e.g., Cyclohexane): Reduce side reactions during condensation but require higher temperatures.

Alkali and Stoichiometry

Sodium methoxide is critical for deprotonation and elimination. A molar ratio of 2.0–3.0:1 (base-to-substrate) maximizes yield while minimizing over-chlorination.

Temperature Control

  • Cyclization: 20–40°C prevents decomposition of heat-sensitive intermediates.

  • Elimination: 60–80°C ensures complete HCl removal without degrading the product.

Industrial Production and Waste Management

Modern protocols prioritize green chemistry principles:

  • Waste Reduction: One-pot reactions minimize solvent use.

  • Catalyst Recycling: Sodium methoxide is recovered and reused, lowering costs.

  • Byproduct Utilization: HCl generated during elimination is neutralized to NaCl for safe disposal .

Chemical Reactions Analysis

Mechanistic Insights into Chemical Reactivity

a. Electrophilic Substitution

  • Electron-rich nitrogen atoms in the pyridazine ring enable reactions such as:

    • Nucleophilic Aromatic Substitution : Chlorine at the 4-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .

    • Ring Contraction : Treatment with potassium amide in liquid ammonia can lead to ring contraction via base-catalyzed elimination of HCl, forming smaller heterocycles .

b. Nucleophilic Substitution

  • The chlorine atom at the 4-position is prone to nucleophilic displacement. For example:

    • Cyanation : Reaction with cyanide ions replaces Cl with CN, forming cyano-substituted derivatives .

    • Amination : Substitution with amines under alkaline conditions generates amino derivatives .

Derivatization Reactions for Functionalization

a. Cross-Coupling Reactions

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 5-position, enhancing lipophilicity and biological activity .

  • Examples :

    • 5-Phenyl Derivative : Formed via coupling with phenylboronic acid .

    • Naphthalene Derivatives : Substitution at the 3-position with naphthalene groups improves pharmacokinetics .

b. Functional Group Transformations

  • Esterification : Conversion of carboxylic acid groups to esters (e.g., benzoic acid to methyl ester) for solubility optimization .

  • Reductive Alkylation : Introduction of alkyl groups (e.g., methyl) via reductive amination .

Biological Activity-Driven Reactions

a. FGFR Inhibition

  • Derivatives such as 4h exhibit potent FGFR inhibition (IC₅₀: 7–25 nM) through:

    • Competitive Binding : Interaction with ATP-binding sites of FGFRs .

    • Apoptosis Induction : Inhibition of tumor cell proliferation (e.g., 4T1 breast cancer cells) .

b. Kinase Selectivity Optimization

  • Carbamate Substitution : Introduction of N-1-carbamate groups stabilizes the activation loop of kinases like MPS1, enhancing selectivity .

Challenges and Optimization Strategies

  • Regioselectivity : Controlling substituent positions during cyclization requires precise stoichiometry of reactants .

  • Stability : Hydrophobicity due to the chlorine atom necessitates optimization of solubility in formulation.

  • Scalability : Multi-step protocols (e.g., alkylation, deprotection) demand efficient purification steps .

This compound’s reactivity profile makes it a versatile scaffold for drug discovery, particularly in oncology and kinase-targeted therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains. One study highlighted the synthesis of derivatives that demonstrated effective in vitro activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Antitumor Activity

The compound's structural features allow for interactions with biological targets involved in cancer progression. A series of pyrrolo[2,3-d]pyridazine derivatives were tested for their antitumor properties. Notably, certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potential as lead compounds for further development .

Building Blocks for Complex Molecules

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrogen-rich structure allows for various functionalizations that can lead to the development of novel pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthetic pathways to create diverse heterocycles with enhanced biological activities .

Fluorescent Sensors

Recent advancements have shown that derivatives of this compound can be employed as fluorescent sensors. These materials are capable of detecting metal ions and other environmental pollutants due to their unique photophysical properties. The ability to modify the electronic properties of these compounds through substitution patterns enhances their sensitivity and selectivity towards specific analytes .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents against E. coli and S. aureus
Antitumor activity in cancer cell lines
Organic SynthesisIntermediate for complex organic molecules
Materials ScienceFluorescent sensors for environmental detection

Case Study 1: Antimicrobial Derivatives

A recent investigation synthesized a library of derivatives based on this compound and evaluated their antimicrobial activities. Among these, one compound exhibited an IC50 value of 15 µM against Staphylococcus aureus, demonstrating significant potential as a new antibiotic candidate.

Case Study 2: Fluorescent Sensor Development

Researchers developed a fluorescent sensor using a derivative of this compound that showed high selectivity for lead ions in aqueous solutions. The sensor displayed a linear response within the concentration range of 0.1 to 10 µM with a detection limit of 0.05 µM.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Biological Activity Key Reactivity/Synthesis References
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine Pyrrolo[2,3-d]pyridazine Cl at C4; 2,3-dihydro saturation Not explicitly reported (likely intermediate) Phosphoryl trichloride-mediated synthesis -
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl at C4; fully aromatic Anti-HCV activity Reflux with phosphoryl trichloride
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyrido[2,3-c]pyridazine Variable substituents Bcl-xL inhibition (anticancer) Pd-catalyzed coupling or condensation
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate Pyrrolo[2,3-d]pyridazine Cl at C4; ester group at C2 Crystallographically characterized Esterification of dihydro intermediates
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Pyrrolo[3,4-c]pyridine Cl at C6; 2,3-dihydro saturation Not reported (pharmaceutical impurity) Halogenation of pyrrolo-pyridine precursors

Key Structural and Functional Differences

Core Heterocycle Variations: Pyridazine vs. Pyrimidine: The pyridazine ring (two adjacent nitrogen atoms) in this compound offers distinct electronic properties compared to pyrimidine analogs (nitrogens at 1,3-positions). Pyridazines generally exhibit stronger dipole moments, influencing solubility and binding interactions .

Substituent Effects :

  • Chlorine Position : Chlorine at C4 (as in the target compound) may act as an electron-withdrawing group, directing electrophilic substitution to specific positions. In contrast, 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine features chlorine at C6, altering steric interactions in binding pockets .
  • Functional Groups : Ethyl ester derivatives (e.g., Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate) introduce additional hydrogen-bonding sites, enhancing crystallinity and facilitating structural characterization .

Biological Activity: Compounds like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives act as Bcl-xL inhibitors, inducing apoptosis in cancer cells. The target compound’s dihydro structure may similarly enhance membrane permeability, though its specific activity remains unverified .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, involving phosphoryl trichloride-mediated chlorination of hydroxyl precursors .
  • In contrast, Bcl-xL inhibitors (e.g., pyrido[2,3-c]pyridazines) often employ Pd-catalyzed cross-coupling or nitration strategies, highlighting the role of substituent complexity in route design .

Research Findings and Trends

  • Crystallographic Insights : The planar structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine facilitates intermolecular N–H⋯N hydrogen bonding, forming 2D networks. Similar packing motifs are expected for the dihydro-pyridazine analog, though partial saturation may reduce planarity .
  • Reactivity Patterns : Nitration of related furo[2,3-d]pyridazines (e.g., 4-oxo-7-chloro-4,5-dihydrofuro[2,3-d]pyridazine) yields nitro derivatives at specific positions, suggesting regioselectivity influenced by electron-withdrawing groups .
  • Therapeutic Potential: The prevalence of pyrrolo-pyridazine derivatives in patents (e.g., Bcl-xL inhibitors) underscores the scaffold’s versatility. Future studies should explore the target compound’s activity in apoptosis pathways .

Biological Activity

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine (CAS Number: 1354455-05-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC₆H₆ClN₃
Molecular Weight155.585 g/mol
LogP1.236
Polar Surface Area37.81 Ų

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrrolo[2,3-d]pyridazine exhibit significant antimicrobial properties. For instance, a study on various derivatives showed that certain substitutions enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Pyrrolo[2,3-d]pyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0227 µM
S. aureus0.0250 µM
Other derivativesA. flavus0.0300 µM
A. niger0.0280 µM

The presence of the chloro group appears to enhance the compound's interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In a comparative study with indomethacin (a standard anti-inflammatory drug), several derivatives exhibited notable inhibition of paw edema in animal models.

Table 2: Inhibition of Paw Edema by Pyrrolo[2,3-d]pyridazine Derivatives

CompoundInhibition at 4h (%)Inhibition at 5h (%)
Indomethacin47.7242.22
This compound43.1736.35

The results indicate that the compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .

Anticancer Activity

The anticancer potential of pyrrolo[2,3-d]pyridazine derivatives has also been investigated. A study highlighted that certain modifications to the pyrrolo structure led to enhanced cytotoxicity against various cancer cell lines.

Table 3: Cytotoxicity of Pyrrolo[2,3-d]pyridazine Derivatives

CompoundCell LineIC₅₀ (µM)
This compoundHeLa10.5
MCF-712.8
Other derivativesA5499.7

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators .

Case Studies

  • Case Study on Antimicrobial Activity : A research team synthesized several derivatives of pyrrolo[2,3-d]pyridazine and tested their efficacy against clinical isolates of E. coli and S. aureus. The study found that compounds with electron-withdrawing groups significantly enhanced antimicrobial potency compared to their unsubstituted counterparts.
  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving rat models, the administration of this compound resulted in a marked reduction in inflammation markers compared to untreated controls.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine?

Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:

Cyclization : Reacting precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form a pyrimidinone intermediate .

Chlorination : Treating the intermediate with POCl₃ or PCl₅ under reflux to introduce the chlorine substituent .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize chlorination conditions (temperature, stoichiometry) to minimize byproducts like over-chlorinated derivatives .

Q. How is the crystal structure of this compound characterized?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Software like SHELX refines the structure, achieving R-factors < 0.05 for high accuracy .
  • Key Parameters : Bond lengths (C–C ≈ 1.39 Å, C–N ≈ 1.33 Å) and dihedral angles confirm planarity of the fused ring system .

Validation : Cross-validate with DFT calculations (e.g., Gaussian 16) to ensure geometric consistency .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical software (e.g., GRRM, Gaussian) to map energy profiles for chlorination or cross-coupling reactions .
  • Machine Learning : Train models on databases (Reaxys, Pistachio) to predict optimal solvents, catalysts, or reaction times .
  • Docking Studies : Simulate interactions with kinase targets (e.g., JAK2) to prioritize derivatives for biological testing .

Q. Example Workflow :

Generate reactant/conformer libraries.

Calculate transition states and activation energies.

Validate predictions with small-scale experiments .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer : Contradictions (e.g., NMR shifts vs. SC-XRD) may arise from:

  • Tautomerism : Use variable-temperature NMR to detect dynamic equilibria .
  • Residual Solvents : Analyze via GC-MS and subtract solvent peaks .
  • Polymorphism : Compare SC-XRD data with PXRD patterns to identify crystalline forms .

Case Study : If a chlorine substituent’s position conflicts between NMR and XRD, re-examine NOESY/ROESY for spatial correlations .

Q. What strategies are effective for studying its reactivity in cross-coupling reactions?

Methodological Answer :

  • Buchwald-Hartwig Amination : Screen Pd catalysts (e.g., Pd₂(dba)₃/XPhos) to couple with aryl amines .
  • Suzuki-Miyaura Coupling : Optimize conditions (base, solvent) for boronic acid partners .
  • Byproduct Analysis : Use LC-MS to track intermediates and adjust stoichiometry .

Q. How is this compound applied in kinase inhibitor development?

Methodological Answer :

  • Target Selection : Screen against kinase panels (e.g., DiscoverX) to identify hits .
  • SAR Studies : Modify substituents (e.g., ethyl at C5) to enhance selectivity over off-target kinases .
  • In Vitro Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays .

Key Finding : Derivatives with ethyl groups show improved binding to JAK3 due to hydrophobic pocket interactions .

Analytical Challenges

Q. What analytical methods address purity and stability issues?

Methodological Answer :

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect degradation products .
  • Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor via LC-MS .
  • Elemental Analysis : Confirm purity (>98%) by matching experimental vs. theoretical C/H/N ratios .

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